2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Description
The compound features a 7-chloro substitution on the pyridine ring, a 3-carbaldehyde group, and a 4-bromophenyl moiety at position 2. These substituents confer distinct electronic and steric properties, making it a candidate for further chemical modifications or biological studies.
Properties
Molecular Formula |
C14H8BrClN2O |
|---|---|
Molecular Weight |
335.58 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H8BrClN2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-6-5-11(16)7-13(18)17-14/h1-8H |
InChI Key |
ZQVUDZIQLLWMJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CC(=CC3=N2)Cl)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis of analogs from the imidazo[1,2-a]pyridine family (data sourced from structural similarity assessments ):
| Compound Name (CAS No.) | Substituents | Similarity Score* | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| 6-Chloroimidazo[1,2-a]pyridine (6188-25-6) | 6-Cl | 0.89 | Lacks 3-carbaldehyde and 4-bromophenyl groups; chloro at position 6 instead of 6. |
| 7-Chloroimidazo[1,2-a]pyridine (4532-25-6) | 7-Cl | 0.79 | Lacks 3-carbaldehyde and 4-bromophenyl groups. |
| 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde (29096-59-1) | 6-Cl, 3-CHO | 0.76 | Chloro at position 6 instead of 7; lacks 4-bromophenyl. |
| 6,8-Dichloroimidazo[1,2-a]pyridine (858516-69-5) | 6,8-diCl | 0.76 | Dichloro substitution; no carbaldehyde or bromophenyl. |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine (886371-28-4) | 6-Cl, 3-Br | 0.76 | Bromo at position 3 instead of carbaldehyde; lacks 4-bromophenyl. |
*Similarity scores (0–1) are derived from structural overlap calculations .
Physicochemical and Functional Implications
- Chloro Substituent Position: The 7-chloro substitution in the target compound distinguishes it from the more common 6-chloro analogs (e.g., 6188-25-6).
- 3-Carbaldehyde Group : This functional group is shared with 29096-59-1 but absent in other analogs. The aldehyde enables nucleophilic reactions (e.g., condensations), making it a versatile intermediate for derivatization .
- 4-Bromophenyl Moiety : Unique to the target compound, this group introduces steric bulk and enhanced lipophilicity, which may improve membrane permeability or π-π stacking in protein binding pockets.
Q & A
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